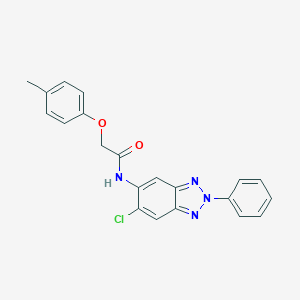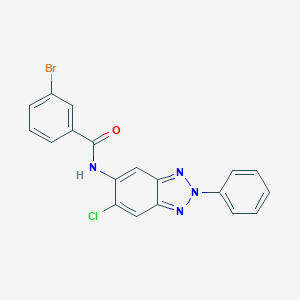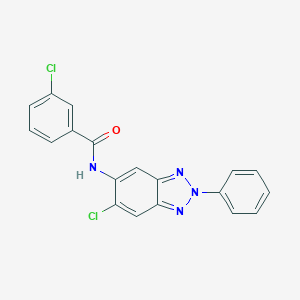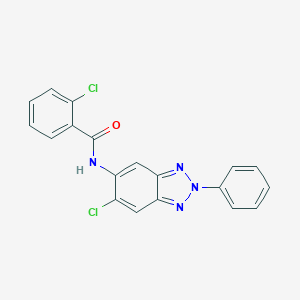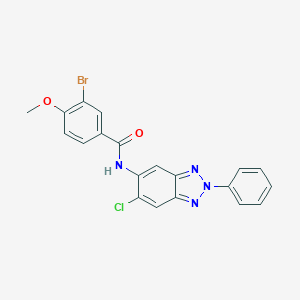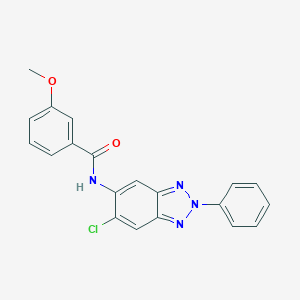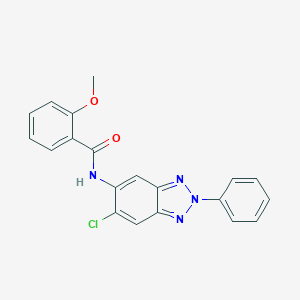![molecular formula C19H23BrFNO2 B283605 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine, also known as BFB, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BFB is a small molecule that belongs to the class of benzylamines and has a unique chemical structure that makes it a promising candidate for various research studies.
Mécanisme D'action
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to bind to certain receptors in the brain, including the serotonin receptor, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to have a high affinity for certain receptors in the brain, which could lead to its use in the treatment of neurological disorders. However, one of the limitations of using N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine, including the development of new drugs for the treatment of inflammatory and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine and its potential applications in various areas of medicine. Finally, there is a need for more research on the safety and toxicity of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine, particularly in animal studies, before it can be used in human clinical trials.
Conclusion
In conclusion, N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine, or N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine, is a novel chemical compound that has several potential scientific research applications. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has potent anti-inflammatory and anti-cancer properties, as well as a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine and its potential applications in various areas of medicine.
Méthodes De Synthèse
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, which is then used to synthesize 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde. The final step involves the reduction of 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde to produce N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine. The entire synthesis process is time-consuming and requires careful monitoring to ensure a high yield of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine.
Applications De Recherche Scientifique
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has several potential scientific research applications, including drug discovery and development, as well as in biochemical and physiological studies. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine has been shown to have a high affinity for certain receptors in the brain, which could lead to its use in the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C19H23BrFNO2 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C19H23BrFNO2/c1-3-4-9-22-12-15-10-17(20)19(18(11-15)23-2)24-13-14-5-7-16(21)8-6-14/h5-8,10-11,22H,3-4,9,12-13H2,1-2H3 |
Clé InChI |
AKYFKJGOZDEYIR-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
SMILES canonique |
CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
